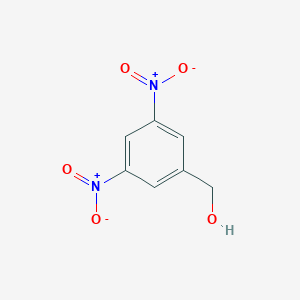

3,5-Dinitrobenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHYIQCSMDYRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221262 | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71022-43-0 | |

| Record name | 3,5-Dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71022-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071022430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111Z6Y5YNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,5-Dinitrobenzyl Alcohol from 3,5-Dinitrobenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical synthesis of 3,5-dinitrobenzyl alcohol from 3,5-dinitrobenzoic acid. The core of this transformation lies in the selective reduction of a carboxylic acid functional group to a primary alcohol while preserving two sensitive nitro groups on the aromatic ring. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The primary challenge in this synthesis is to employ a reducing agent with sufficient chemoselectivity to act on the carboxylic acid without affecting the nitro functionalities. Standard potent reducing agents, such as lithium aluminum hydride (LiAlH4), are often too reactive and can lead to the undesired reduction of the nitro groups.[1][2] Therefore, milder and more selective methods are required.

This guide will detail two primary synthetic strategies:

-

Direct Reduction using Borane (B79455) Complexes: This approach offers a streamlined, one-step conversion.

-

Two-Step Reduction via an Acid Chloride Intermediate: A classic and robust method that involves the activation of the carboxylic acid to an acid chloride, followed by reduction.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with the key synthetic methodologies for producing this compound.

| Method | Key Reagents | Intermediate Species | Typical Yield (%) | Purity Data (e.g., Melting Point) | Reference |

| Direct Reduction | Borane-tetrahydrofuran (B86392) complex (BH₃·THF) | None | High | Not specified in literature | [3][4] |

| Two-Step Reduction | 1. Thionyl chloride (SOCl₂) or PCl₅ | 3,5-Dinitrobenzoyl chloride | ~60-63% (for the reduction step) | m.p. 85–87°C (for 3,5-dinitrobenzaldehyde, a related reduction product) | [5][6] |

| 2. Sodium borohydride (B1222165) (NaBH₄) |

Experimental Protocols

Method 1: Direct Reduction with Borane-Tetrahydrofuran Complex

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for the selective reduction of carboxylic acids in the presence of nitro groups.[7][8] Borane is an electrophilic reducing agent, which contributes to its selectivity for the electron-rich carbonyl of the carboxylic acid over the electron-deficient nitro groups.[8]

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dinitrobenzoic acid (1 equivalent).

-

Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the starting material completely.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically 1.0 M in THF, ~3-4 equivalents) dropwise via a syringe or an addition funnel. The excess borane is necessary to account for the reaction with the acidic proton of the carboxylic acid.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (B129727) until the effervescence ceases.

-

Work-up: Remove the solvent under reduced pressure. Add 1 M hydrochloric acid (HCl) to the residue and extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Method 2: Two-Step Reduction via 3,5-Dinitrobenzoyl Chloride

This method involves the initial conversion of the less reactive carboxylic acid to a more reactive acid chloride, which can then be reduced using a milder reducing agent like sodium borohydride (NaBH₄).[5]

Step 2a: Synthesis of 3,5-Dinitrobenzoyl Chloride

The conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride is a standard procedure.[9][10]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), place 3,5-dinitrobenzoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the solid 3,5-dinitrobenzoic acid has completely dissolved and gas evolution has ceased.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can be purified by recrystallization or used directly in the next step. A patent notes that commercial 3,5-dinitrobenzoyl chloride can be contaminated with the starting acid and may require purification by treatment with thionyl chloride in boiling benzene.[6]

Step 2b: Reduction of 3,5-Dinitrobenzoyl Chloride to this compound

The reduction of the acid chloride to the primary alcohol can be effectively achieved with sodium borohydride.[5]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 3,5-dinitrobenzoyl chloride (1 equivalent) in a suitable solvent such as anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~2 equivalents) portion-wise, keeping the temperature below 5 °C. The use of a Lewis acid catalyst may enhance the reaction rate and selectivity.[5]

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Quenching: Slowly add water or a dilute acid (e.g., 1 M HCl) to quench the reaction and decompose the borate (B1201080) complexes.

-

Work-up and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

The chemical transformation from 3,5-dinitrobenzoic acid to this compound is a direct reduction. The following diagram illustrates this general reaction pathway.

Caption: General reaction pathway for the synthesis.

Below is a more detailed workflow diagram illustrating the two-step synthetic route involving the acid chloride intermediate.

Caption: Workflow for the two-step synthesis method.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Borane Reagents [organic-chemistry.org]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111393300A - Novel method for synthesizing 3, 5-dinitrobenzyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. google.com [google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. hansshodhsudha.com [hansshodhsudha.com]

physical and chemical properties of 3,5-Dinitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is an aromatic alcohol characterized by a benzene (B151609) ring substituted with two nitro groups at positions 3 and 5, and a hydroxymethyl group at position 1. The presence of the electron-withdrawing nitro groups significantly influences the chemical and physical properties of the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities based on related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₅ | [1][2] |

| Molecular Weight | 198.13 g/mol | [1][2] |

| Appearance | Slightly yellow amorphous powder to crystals.[1][2] | [1][2] |

| Melting Point | 88-91 °C | [1][2] |

| Boiling Point (estimated) | 335.43 °C | [2] |

| Density (estimated) | 1.560 ± 0.06 g/cm³ | [2] |

| pKa (predicted) | 13.40 ± 0.10 | [2] |

| Refractive Index (estimated) | 1.5460 | [2] |

Solubility

| Solvent | Solubility | Source |

| Methanol | Soluble | [2] |

| Water | Data not available | |

| Ethanol | Data not available | |

| DMSO | Data not available | |

| Acetone | Data not available |

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound is available, providing insights into the proton environments within the molecule.[3]

¹³C NMR Spectroscopy

Infrared (FTIR) Spectroscopy

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 3,5-dinitrobenzoyl chloride. The following protocol is a generalized procedure based on known chemical transformations.[4][5][6]

Reaction: Reduction of 3,5-Dinitrobenzoyl Chloride to this compound.

Reagents and Materials:

-

3,5-Dinitrobenzoyl chloride

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethanol (or other suitable alcohol solvent)

-

Water

-

Hydrochloric acid (HCl, for workup)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Dissolution: Dissolve 3,5-dinitrobenzoyl chloride in a suitable alcohol solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar ratio of NaBH₄ to the acid chloride may need to be optimized, but a slight excess of the reducing agent is common.

-

Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, slowly add water and a small amount of dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

Experimental Workflow Diagram:

Chemical Reactivity and Potential Biological Activity

Chemical Reactivity

This compound exhibits reactivity characteristic of both an alcohol and a nitro-substituted aromatic compound.

-

Esterification: The hydroxyl group can undergo esterification reactions. For instance, it reacts with p-toluenesulfonyl chloride to yield 3,5-dinitrobenzyl p-toluenesulfonate.[2]

-

Synthesis of Derivatives: It has been used in the synthesis of 3,5-bis((benzyloxycarbonyl)imino)benzyl alcohol.[2]

Potential Biological Activity (Inferred from Related Compounds)

Direct studies on the biological activity of this compound are limited. However, the broader class of nitroaromatic compounds and dinitrobenzyl derivatives has been investigated for various biological effects.[4][7][8] The presence of the 3,5-dinitrophenyl moiety in other molecules has been associated with antimicrobial and antiproliferative activities.

-

Antimicrobial Activity: Several studies have reported the antimicrobial, including antitubercular, activity of compounds containing the 3,5-dinitrophenyl group.[1][9] This suggests that this compound could be a scaffold or a starting material for the development of new antimicrobial agents.

-

Antiproliferative and Cytotoxic Effects: Nitroaromatic compounds are known to exhibit cytotoxicity, which can be harnessed for therapeutic purposes, such as in anticancer drug development.[10][11][12] The mechanism of toxicity often involves the enzymatic reduction of the nitro groups, leading to the formation of reactive intermediates that can cause cellular damage.[1]

Potential Signaling Pathway Involvement (Hypothetical):

Given the known mechanisms of action for some nitroaromatic compounds and their derivatives, this compound could potentially interact with cellular signaling pathways involved in:

-

Oxidative Stress Response: The reduction of nitro groups can lead to the generation of reactive oxygen species (ROS), which would activate cellular stress response pathways.

-

DNA Damage Response: The reactive intermediates formed from nitro reduction can potentially damage DNA, triggering DNA repair and apoptotic pathways.

-

Enzyme Inhibition: Some dinitrobenzene derivatives have been shown to inhibit specific enzymes.[10][13]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a biologically active 3,5-dinitrophenyl derivative, leading to a cellular response.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. While its direct biological activities have not been extensively studied, the known bioactivities of related dinitrobenzyl and nitroaromatic compounds suggest its potential as a lead structure or intermediate in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into its biological effects and mechanism of action is warranted to fully explore its therapeutic potential.

References

- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. studylib.net [studylib.net]

- 7. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of milk xanthine oxidase by fluorodinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - [sigmaaldrich.com]

- 12. This compound(71022-43-0) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

3,5-Dinitrobenzyl alcohol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dinitrobenzyl alcohol, a chemical compound of interest in various research and development applications. This document details its chemical and physical properties, and potential applications, adhering to a structured format for clarity and ease of use by professionals in the scientific community.

Core Chemical Identifiers and Properties

This compound is a nitrated aromatic alcohol. Its core identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Citation(s) |

| CAS Number | 71022-43-0 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₅ | [1][2][3] |

| Molecular Weight | 198.13 g/mol | [1][2][3] |

| Synonyms | (3,5-Dinitrophenyl)methanol, 3,5-Dinitrobenzenemethanol | [2] |

| Appearance | Light orange to yellow to green powder to crystal | [2] |

| Melting Point | 88-91 °C | [2] |

| Boiling Point | 335.43 °C (estimate) | [2] |

| Density | 1.560 g/cm³ (estimate) | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

| pKa | 13.40 (Predicted) | [2] |

Applications in Research and Development

This compound serves as a versatile reagent in organic synthesis. Its primary applications are in the preparation of other complex molecules. For instance, it is a precursor in the synthesis of 3,5-dinitrobenzyl p-toluenesulphonate through a reaction with p-toluenesulphonyl chloride.[2] It has also been utilized in the synthesis of 3,5-bis((benzyloxycarbonyl)imino)benzyl alcohol.[2]

While direct involvement in signaling pathways is not prominently documented, its parent compound, 3,5-Dinitrobenzoic acid, is used to identify alcohols and in chromatographic analyses.[4] The dinitrobenzyl moiety is a key structural feature in various pharmacologically active compounds, suggesting that derivatives of this compound could be of interest in drug discovery and development.

Experimental Protocols

A representative experimental protocol involving this compound is its reaction to form a tosylate derivative. The general procedure is outlined below.

Synthesis of 3,5-Dinitrobenzyl p-Toluenesulphonate

-

Reactants: this compound, p-Toluenesulfonyl chloride, and a suitable base (e.g., pyridine).

-

Solvent: A dry, aprotic solvent such as dichloromethane (B109758) or chloroform.

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the base to the solution and cool the mixture in an ice bath.

-

Slowly add p-Toluenesulfonyl chloride to the cooled solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

This protocol is a standard method for the tosylation of alcohols and can be adapted based on specific laboratory conditions and desired scale.

Logical Workflow for Synthesis

The synthesis of derivatives from this compound can be visualized as a logical workflow. The following diagram illustrates a general pathway for the functionalization of the alcohol group.

Caption: A generalized workflow for the synthesis of this compound derivatives.

This guide provides foundational technical information for researchers and professionals. Further investigation into specific reaction conditions and applications is recommended for advanced studies.

References

solubility of 3,5-Dinitrobenzyl alcohol in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dinitrobenzyl alcohol in common laboratory solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document presents qualitative solubility information for the target compound and quantitative data for the structurally similar compound, 3,5-Dinitrobenzoic acid, to provide valuable context for researchers. Additionally, a general experimental protocol for determining the solubility of an organic compound is detailed.

Qualitative Solubility of this compound

Initial assessments indicate that this compound exhibits limited solubility in aqueous solutions while being soluble in polar organic solvents.

| Solvent | Temperature | Solubility | Source |

| Water | Not Specified | Does not mix/Partly miscible | [1] |

| Methanol | Not Specified | Soluble | [2][3][4] |

Quantitative Solubility of Structurally Similar 3,5-Dinitrobenzoic Acid

To offer a quantitative perspective, the following table summarizes the solubility of 3,5-Dinitrobenzoic acid in a range of common laboratory solvents at various temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, given the structural similarities between the two molecules. The primary difference is the functional group at the benzylic position (alcohol vs. carboxylic acid), which will influence polarity and hydrogen bonding capabilities.

| Solvent | Temperature (K) | Molar Fraction (10^3 * x) | g / 100g Solvent |

| Water | 273.15 | 0.038 | 0.046 |

| 283.15 | 0.051 | 0.061 | |

| 293.15 | 0.069 | 0.083 | |

| 303.15 | 0.093 | 0.112 | |

| 313.15 | 0.125 | 0.150 | |

| 323.15 | 0.166 | 0.200 | |

| Methanol | 273.15 | 13.91 | 9.19 |

| 283.15 | 18.03 | 11.91 | |

| 293.15 | 23.21 | 15.34 | |

| 303.15 | 29.74 | 19.66 | |

| 313.15 | 38.01 | 25.12 | |

| 323.15 | 48.49 | 32.04 | |

| Ethanol | 273.15 | 10.33 | 4.75 |

| 283.15 | 13.38 | 6.15 | |

| 293.15 | 17.21 | 7.91 | |

| 303.15 | 22.02 | 10.12 | |

| 313.15 | 28.11 | 12.92 | |

| 323.15 | 35.81 | 16.46 | |

| Acetonitrile | 273.15 | 3.58 | 1.83 |

| 283.15 | 4.81 | 2.46 | |

| 293.15 | 6.42 | 3.28 | |

| 303.15 | 8.51 | 4.35 | |

| 313.15 | 11.23 | 5.74 | |

| 323.15 | 14.75 | 7.54 | |

| Dichloromethane | 273.15 | 0.11 | 0.018 |

| 283.15 | 0.15 | 0.025 | |

| 293.15 | 0.21 | 0.034 | |

| 303.15 | 0.28 | 0.046 | |

| 313.15 | 0.39 | 0.064 | |

| 323.15 | 0.53 | 0.087 | |

| Toluene | 273.15 | 0.09 | 0.021 |

| 283.15 | 0.12 | 0.027 | |

| 293.15 | 0.16 | 0.036 | |

| 303.15 | 0.21 | 0.048 | |

| 313.15 | 0.28 | 0.064 | |

| 323.15 | 0.38 | 0.087 | |

| Ethyl Acetate | 273.15 | 4.35 | 1.05 |

| 283.15 | 5.71 | 1.38 | |

| 293.15 | 7.42 | 1.79 | |

| 303.15 | 9.61 | 2.32 | |

| 313.15 | 12.38 | 2.99 | |

| 323.15 | 15.86 | 3.83 |

Data for 3,5-Dinitrobenzoic acid is sourced from Zhang et al., J. Chem. Eng. Data 2017, 62, 3, 1102–1107.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound, such as this compound, in a given solvent.

Materials:

-

This compound (solute)

-

Selected solvent

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate them using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Disclaimer: The quantitative solubility data provided is for the structurally related compound 3,5-Dinitrobenzoic acid and should be used as an estimation. For precise applications, the experimental determination of the solubility of this compound is highly recommended.

References

An In-depth Technical Guide on the Safety of 3,5-Dinitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data sheet (SDS) information for 3,5-Dinitrobenzyl alcohol, tailored for professionals in research and drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency protocols, presented in a clear and accessible format to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

This compound is a slightly yellow amorphous powder.[1] Key physical and chemical data are summarized in the table below, compiled from various supplier safety data sheets.

| Property | Value | Source |

| CAS Number | 71022-43-0 | [1] |

| Molecular Formula | C₇H₆N₂O₅ | [1] |

| Molecular Weight | 198.13 g/mol | [1] |

| Appearance | Pale yellow to dark yellow or pale cream to cream to pale brown powder. | [2] |

| Melting Point | 88-91 °C | [1] |

| Boiling Point | 335.43°C (rough estimate) | [1] |

| Solubility | Soluble in Methanol. | [3] |

| Vapor Pressure | Negligible | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is considered a hazardous substance.[4] While some sources state it is not a hazardous substance or mixture according to GHS classification in accordance with OSHA Hazard Communication Standard (29 CFR 1910.1200), other safety data sheets indicate potential hazards that necessitate careful handling.[5] It is crucial to handle the substance with care, assuming it to be hazardous in a laboratory setting.

Nitroaromatic compounds, in general, may pose an explosion risk if subjected to shock or rapid, uncontrolled heating.[4] There is also a risk of violent decomposition or explosion when such compounds are heated with caustic alkalies.[4] Dusts of this material may form an explosive mixture with air.[4]

Section 3: Toxicological Information

Detailed toxicological data for this compound is limited. Most reviewed safety data sheets indicate that no significant acute toxicological data has been identified in literature searches.[4][5] However, the following potential health effects are noted:

-

Ingestion: Accidental ingestion may be damaging to an individual's health, particularly if there is pre-existing organ damage (e.g., liver, kidneys).[4] The substance and/or its metabolites may bind to hemoglobin, leading to methemoglobinemia, a condition that inhibits normal oxygen uptake.[4]

-

Eye Contact: Direct contact may cause transient discomfort, characterized by tearing or conjunctival redness.[4]

-

Skin Contact: The material is not thought to produce adverse health effects or skin irritation based on animal models.[4] However, good hygiene practices require minimizing exposure and using suitable gloves.[4] Open cuts, abraded, or irritated skin should not be exposed to this material.[4]

-

Inhalation: The material is not expected to cause adverse health effects or respiratory tract irritation.[4] Nevertheless, exposure should be minimized through appropriate control measures.[4]

A summary of the available toxicological data is presented below.

| Toxicological Endpoint | Finding |

| Acute Toxicity | No information available.[5] |

| Skin Corrosion/Irritation | No information available.[5] |

| Serious Eye Damage/Irritation | No information available.[5] |

| Respiratory or Skin Sensitization | No information available.[5] |

| Germ Cell Mutagenicity | No information available.[5] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, OSHA, or NTP.[5] |

| Reproductive Toxicity | No information available.[5] |

| STOT-Single Exposure | No information available.[5] |

| STOT-Repeated Exposure | No information available.[5] |

| Aspiration Hazard | No information available.[5] |

Section 4: Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Wear appropriate personal protective equipment (PPE), including protective clothing, safety glasses with side shields or chemical goggles, and suitable gloves.[4][5]

-

Use in a well-ventilated area, preferably with local exhaust ventilation.[5][6]

-

Prevent the dispersion of dust.[5]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5]

-

Do not subject the material to grinding, shock, or friction.[5]

-

Wash hands and face thoroughly after handling.[5]

Storage:

-

Keep containers in a cool, shaded, and well-ventilated area.[5][7]

-

Avoid shock and friction during storage.[5]

-

Incompatible materials to avoid include oxidizing agents, acids, acid chlorides, acid anhydrides, and strong bases.[4]

A logical workflow for the safe handling of this compound is depicted in the following diagram.

References

- 1. This compound CAS#: 71022-43-0 [m.chemicalbook.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of 3,5-Dinitrobenzyl Alcohol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dinitrobenzyl alcohol (CAS No. 71022-43-0), a valuable building block in organic synthesis and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.705 | s | 1H | Ar-H (H2/H6) |

| 8.573 | s | 1H | Ar-H (H4) |

| 5.87 | s | 1H | -OH |

| 4.754 | s | 2H | -CH₂- |

¹³C NMR (Predicted)

| Assignment | Predicted Chemical Shift (δ) ppm |

| C1 | ~145 |

| C2/C6 | ~127 |

| C3/C5 | ~149 |

| C4 | ~118 |

| -CH₂- | ~63 |

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1550-1475 | Strong | N-O asymmetric stretch (nitro group) |

| ~1360-1290 | Strong | N-O symmetric stretch (nitro group) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum [1]

| m/z | Relative Intensity (%) |

| 198.0 | 22.4 |

| 181.0 | 16.2 |

| 169.0 | 10.9 |

| 153.0 | 50.4 |

| 152.0 | 100.0 |

| 134.0 | 57.7 |

| 122.0 | 39.6 |

| 105.0 | 58.7 |

| 88.0 | 27.7 |

| 77.0 | 41.3 |

| 75.0 | 52.6 |

| 51.0 | 41.8 |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-25 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. It is crucial to ensure the sample is free of any solid particles by filtering the solution through a glass wool plug into the NMR tube. The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using the KBr pellet method. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: General workflow for obtaining NMR, IR, and MS spectroscopic data.

Caption: Logical relationship of events in an NMR experiment.

References

The Synthetic Utility of 3,5-Dinitrobenzyl Alcohol: A Technical Guide for Researchers

An in-depth exploration of the applications of 3,5-dinitrobenzyl alcohol in organic synthesis, focusing on its role as a derivatizing agent, a synthetic precursor, and a potential photolabile protecting group.

Introduction

This compound is a versatile reagent in organic synthesis, primarily recognized for its utility in the characterization and synthesis of other organic molecules. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol, making it a valuable tool for chemists in academia and industry. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the derivatization of alcohols, as a precursor for further synthetic transformations, and its potential as a photolabile protecting group. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in leveraging this reagent in their synthetic endeavors.

Core Applications in Organic Synthesis

The synthetic applications of this compound and its derivatives can be broadly categorized into three main areas:

-

Derivatization of Alcohols for Characterization: The most common application is the conversion of alcohols to their corresponding 3,5-dinitrobenzoate (B1224709) esters. These solid derivatives exhibit sharp melting points, facilitating the identification and purification of unknown alcohols.

-

Precursor for Synthetic Intermediates: this compound serves as a starting material for the synthesis of other valuable reagents, such as 3,5-dinitrobenzyl chloride and 3,5-dinitrobenzyl p-toluenesulfonate.

-

Photolabile Protecting Group Chemistry: The nitrobenzyl moiety is a well-known photolabile protecting group, and by extension, the 3,5-dinitrobenzyl group offers potential for the light-mediated deprotection of functional groups, although this application is less documented.

Derivatization of Alcohols

The reaction of an alcohol with a derivative of 3,5-dinitrobenzoic acid yields a solid 3,5-dinitrobenzoate ester. This process is a classical method for the identification of alcohols.

Reaction Workflow: Alcohol Derivatization

The Multifaceted Biological Activities of 3,5-Dinitrobenzyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dinitrobenzyl moiety is a versatile pharmacophore that imparts a range of potent biological activities to a variety of molecular scaffolds. This technical guide provides an in-depth overview of the current understanding of 3,5-dinitrobenzyl compounds, with a focus on their antimycobacterial, anticancer, and antifungal properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Antimycobacterial Activity

A significant body of research has highlighted the potent efficacy of 3,5-dinitrobenzyl derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2][3][4] The core mechanism of action for many of these compounds relies on a prodrug strategy, where the inert parent molecule is activated within the mycobacterium.

Mechanism of Action: Reductive Activation

The primary mechanism involves the bioreductive activation of the nitro groups by the deazaflavin-dependent nitroreductase (Ddn) enzyme in mycobacteria.[2][5][6] This enzymatic reduction generates reactive nitrogen species, such as nitroso, hydroxylamino, and amino derivatives, which are toxic to the bacterial cell.[5] The 3,5-dinitro substitution pattern has been shown to be crucial for this activity, often proving superior to other dinitro isomers.[2]

Structure-Activity Relationships and Key Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimycobacterial potency of these compounds. For instance, 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles (B1248032) have demonstrated excellent activity against both replicating and non-replicating Mtb strains.[1][4] Similarly, 2-((3,5-dinitrobenzyl)thio)quinazolinones and N-benzyl 3,5-dinitrobenzamides have been identified as potent antitubercular agents.[2][3] The presence of both nitro groups at the 3 and 5 positions is consistently reported as essential for high activity.[1][2]

Quantitative Antimycobacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 3,5-dinitrobenzyl compounds against M. tuberculosis.

| Compound Class | Specific Derivative | Mtb Strain | MIC (µM) | Reference |

| 3,5-Dinitrobenzylsulfanyl Oxadiazoles | - | Replicating M. tb. | 0.03 | [1] |

| 2-((3,5-Dinitrobenzyl)thio)quinazolinones | Analogue 26 | M. tuberculosis H37Rv | Submicromolar | [2] |

| N-Benzyl 3,5-Dinitrobenzamides | D5, D6, D7, D12 | M. tuberculosis H37Rv | 0.0625 µg/mL | [3] |

| N-Benzyl 3,5-Dinitrobenzamides | D5, D6, D7, D12 | Multidrug-resistant strains | < 0.016–0.125 µg/mL | [3] |

Anticancer Activity

Several 3,5-dinitrobenzyl compounds have exhibited promising anticancer activity against various cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse, with tubulin polymerization inhibition being a prominent pathway.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives act as microtubule-targeting agents by inhibiting the polymerization of tubulin.[10][11][12] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce mitotic catastrophe and apoptosis in cancer cells.[7][11]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,6-Diunsaturated 2,5-Diketopiperazines (Compound 11) | A549 (Lung) | 1.2 | [7] |

| 3,6-Diunsaturated 2,5-Diketopiperazines (Compound 11) | Hela (Cervical) | 0.7 | [7] |

| 10-Substituted 3,6-Diazaphenothiazines (Derivative 4) | SNB-19 (Glioblastoma) | 0.11 µg/mL | [8] |

Antifungal Activity

Derivatives of 3,5-dinitrobenzoic acid, particularly esters and amides, have shown notable antifungal activity against various Candida species.[13]

Mechanism of Action: Fungal Cell Membrane Disruption

The proposed mechanism of action for these antifungal compounds involves the disruption of the fungal cell membrane.[13] In silico studies suggest a multi-target mechanism that includes interference with ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane.[13]

Quantitative Antifungal Data

The table below lists the Minimum Inhibitory Concentration (MIC) of ethyl 3,5-dinitrobenzoate (B1224709) against different Candida species.

| Compound | Fungal Strain | MIC (µg/mL) | MIC (mM) | Reference |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 0.52 | [13] |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | 4.16 | [13] |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | 2.08 | [13] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the biological evaluation of 3,5-dinitrobenzyl compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using broth microdilution methods.[13]

General Procedure:

-

A two-fold serial dilution of the test compound is prepared in a suitable liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism (e.g., M. tuberculosis or Candida spp.).

-

Positive (microorganism with no compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (temperature, time, atmosphere).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[11][14]

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

After incubation, the MTT reagent is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[10][15]

General Procedure:

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer at 37°C.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm in a spectrophotometer.

-

A known tubulin polymerization inhibitor (e.g., colchicine) is used as a positive control.

-

The IC50 value, the concentration of the compound that inhibits 50% of tubulin assembly, is determined.[10]

Conclusion

3,5-Dinitrobenzyl compounds represent a promising class of biologically active molecules with demonstrated potential in the fields of infectious diseases and oncology. Their unique mechanism of action, particularly the reductive activation in mycobacteria, offers a pathway to combat drug-resistant pathogens. Furthermore, their ability to interfere with fundamental cellular processes like tubulin polymerization makes them attractive candidates for anticancer drug development. The data and methodologies presented in this guide serve as a comprehensive resource to encourage and direct future research toward the clinical realization of 3,5-dinitrobenzyl-based therapeutics.

References

- 1. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Item - 2â((3,5-Dinitrobenzyl)thio)quinazolinones: Potent Antimycobacterial Agents Activated by Deazaflavin (F420)âDependent Nitroreductase (Ddn) - American Chemical Society - Figshare [acs.figshare.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dinitrobenzyl Alcohol: A Versatile Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is a key building block in medicinal chemistry, primarily recognized for its role as a precursor to a novel class of potent antitubercular agents. The presence of the 3,5-dinitrobenzyl moiety is a critical pharmacophore for the antimycobacterial activity of these compounds. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and its derivatives in the context of drug discovery and development.

Chemical Properties and Synthesis

This compound is a solid with a melting point of 88-91 °C. Its chemical structure consists of a benzyl (B1604629) alcohol core substituted with two nitro groups at the 3 and 5 positions of the benzene (B151609) ring. These electron-withdrawing nitro groups play a crucial role in the biological activity of its derivatives.

The synthesis of this compound can be achieved through the reduction of 3,5-dinitrobenzoic acid or its corresponding acyl chloride. Several synthetic routes have been reported, with a common method involving the reduction of 3,5-dinitrobenzoyl chloride.

This compound as a Precursor for Antitubercular Agents

The most significant application of this compound in medicinal chemistry is as a precursor for the synthesis of potent antitubercular agents. The 3,5-dinitrobenzyl group has been incorporated into various heterocyclic scaffolds, including tetrazoles, 1,3,4-oxadiazoles, and benzamides, leading to compounds with excellent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.

Mechanism of Action: Prodrug Activation

Derivatives of this compound act as prodrugs that require reductive activation within the mycobacterial cell. This activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme present in M. tuberculosis. The reduction of the nitro groups on the 3,5-dinitrobenzyl moiety leads to the formation of reactive nitrogen species, which are ultimately responsible for the bactericidal effect. This mechanism is shared with other nitro-containing antitubercular drugs like pretomanid.

An In-depth Technical Guide to the Reactivity of the Benzyl Group in 3,5-Dinitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrobenzyl alcohol is a versatile aromatic compound characterized by a benzyl (B1604629) alcohol core substituted with two electron-withdrawing nitro groups. This substitution pattern profoundly influences the reactivity of the benzylic hydroxyl group and the benzylic position itself, making it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the synthesis and key reactions of this compound, with a focus on its oxidation, etherification, and its application as a protecting group. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 3,5-dinitrobenzoyl chloride. This precursor is readily prepared by the dinitration of benzoic acid followed by conversion to the acid chloride.

Experimental Protocol: Reduction of 3,5-Dinitrobenzoyl Chloride

A solution of 3,5-dinitrobenzoyl chloride in a suitable dry solvent, such as diglyme, is cooled to -78°C under an inert atmosphere (e.g., dry nitrogen). A solution of a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride in diglyme, is then added dropwise while maintaining the low temperature. The reaction is stirred for a further 30 minutes at -78°C before being quenched by pouring it into a cold, acidic aqueous solution. The product, this compound, can then be extracted with an organic solvent like benzene, washed, dried, and purified.

Key Reactions of the Benzyl Group

The reactivity of the benzyl group in this compound is dominated by reactions of the hydroxyl group and transformations at the benzylic carbon. The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position for nucleophilic attack and influences the acidity of the hydroxyl proton.

Oxidation to 3,5-Dinitrobenzaldehyde

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 3,5-dinitrobenzaldehyde, a valuable intermediate in various synthetic pathways. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

To a solution of this compound in a solvent such as dichloromethane, an excess of activated manganese dioxide (MnO₂) is added. The heterogeneous mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid MnO₂ is removed by filtration, and the filtrate is concentrated to yield 3,5-dinitrobenzaldehyde. This method is known for its high selectivity for the oxidation of benzylic alcohols, and the nitro groups remain intact under these mild conditions.[1]

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Activated MnO₂ | Dichloromethane | Room Temp. | 2 h | ~92% (for a similar substrate) | [1] |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | - | Moderate |

Table 1: Quantitative Data for the Oxidation of Benzylic Alcohols

References

Methodological & Application

Application Notes and Protocols: Derivatization of Primary Alcohols with 3,5-Dinitrobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The derivatization of primary alcohols with 3,5-dinitrobenzoyl chloride is a robust and widely utilized method in chemical analysis and synthesis. This reaction converts liquid or low-melting point alcohols into solid crystalline esters with sharp, well-defined melting points, facilitating their identification and characterization.[1] The resulting 3,5-dinitrobenzoate (B1224709) esters also exhibit strong ultraviolet (UV) absorbance due to the dinitrophenyl group, making them highly suitable for chromatographic analysis, such as high-performance liquid chromatography (HPLC).[2] This technique is particularly valuable in quality control, metabolic studies, and the characterization of alcohol-containing molecules in various scientific and industrial fields, including drug development.[3]

Applications:

-

Identification and Characterization of Alcohols: The primary application is the conversion of alcohols into solid derivatives with distinct melting points for unequivocal identification.[1] Derivatives of 3,5-dinitrobenzoic acid generally have higher melting points compared to those from other derivatizing agents like 4-nitrobenzoic acid, which is advantageous for accurate identification.[1]

-

Chromatographic Analysis: The strong UV-absorbing chromophore introduced by the 3,5-dinitrobenzoyl group enhances the detection sensitivity of alcohols in HPLC analysis.[2] This is crucial for quantifying trace amounts of alcohols in complex matrices.

-

Chiral Separation: This derivatization is employed in the separation of chiral alcohols. The resulting diastereomeric esters can be resolved using chiral stationary phases in HPLC.

-

Drug Development: In pharmaceutical sciences, derivatization can be used to modify the physicochemical properties of a drug molecule containing a hydroxyl group, potentially improving its solubility, stability, and chromatographic behavior.[3]

Reaction and Mechanism

The reaction between a primary alcohol and 3,5-dinitrobenzoyl chloride is a nucleophilic acyl substitution.[4] The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is often catalyzed by a base, such as pyridine (B92270), which neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

Caption: General reaction of a primary alcohol with 3,5-dinitrobenzoyl chloride.

Mechanism Pathway:

Caption: Mechanism of nucleophilic acyl substitution.

Quantitative Data

The melting points of the 3,5-dinitrobenzoate derivatives are crucial for the identification of the parent primary alcohols.

| Primary Alcohol | Derivative Melting Point (°C) |

| Methanol | 110-111[5] |

| Ethanol (B145695) | 93-94[5] |

| 1-Propanol | 74-75[5] |

| 1-Butanol | 61-64[5] |

| Isobutyl alcohol | 86-88[5] |

| 1-Pentanol (n-Amyl) | 61-62 |

| 1-Hexanol | 58-61[6] |

| 1-Heptanol | 47-49[6] |

| 1-Octanol | 61-62[6] |

| Allyl alcohol | 48-50[5] |

| Benzyl alcohol | 106[5] |

Note: Melting points can vary slightly based on the purity of the product and the experimental method used.

Illustrative Spectroscopic Data:

Methyl 3,5-dinitrobenzoate:

-

¹H NMR (CDCl₃): δ 9.25 (t, J=2.2 Hz, 1H, Ar-H), 9.15 (d, J=2.2 Hz, 2H, Ar-H), 4.05 (s, 3H, OCH₃).[7]

-

IR (KBr, cm⁻¹): 3100 (Ar C-H), 1730 (C=O, ester), 1545 (asym N-O, NO₂), 1345 (sym N-O, NO₂), 1280 (C-O, ester).

Ethyl 3,5-dinitrobenzoate:

-

IR (Gas Phase, cm⁻¹): Key peaks around 1740 (C=O), 1550 (NO₂), 1350 (NO₂), 1270 (C-O).[8]

Experimental Protocols

Safety Precautions: 3,5-Dinitrobenzoyl chloride is a lachrymator and is corrosive. It reacts with moisture to produce HCl. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Conventional Derivatization in the Presence of Pyridine

This is a classic and reliable method for preparing 3,5-dinitrobenzoate esters.

Materials:

-

Primary alcohol

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (dried)

-

5% Sodium bicarbonate solution

-

Dilute hydrochloric acid

-

Ethanol (for recrystallization)

-

Dichloromethane or chloroform

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve approximately 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of dry dichloromethane.

-

Add a solution of the primary alcohol (approximately 0.2-0.3 mL) in 2 mL of dry pyridine to the flask.

-

Gently warm the mixture on a water bath at 50-60°C for 15-30 minutes. For less reactive alcohols, the reaction time may be extended or the temperature slightly increased.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 20 mL of water.

-

Wash the organic layer successively with 15 mL of dilute hydrochloric acid (to remove excess pyridine), 15 mL of 5% sodium bicarbonate solution (to remove unreacted 3,5-dinitrobenzoic acid), and finally with 15 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.

-

Recrystallize the crude solid product from a minimal amount of hot ethanol to obtain pure crystalline 3,5-dinitrobenzoate ester.

-

Dry the crystals, weigh them, and determine their melting point.

Protocol 2: Microwave-Assisted Green Synthesis

This method is a faster, more energy-efficient, and environmentally friendly alternative to the conventional protocol.[9][10]

Materials:

-

Primary alcohol

-

3,5-Dinitrobenzoic acid

-

Concentrated sulfuric acid (catalytic amount)

-

5% Sodium bicarbonate solution

-

Ethanol or an ethanol-water mixture (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.0 mL of the primary alcohol.[10]

-

Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.[10]

-

Heat the mixture in a microwave reactor for 2-5 minutes at approximately 70°C.[10]

-

After cooling, pour the reaction mixture into about 20 mL of ice-cold water to precipitate the ester.[10]

-

Filter the solid product and wash it thoroughly with 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a final wash with cold water.[10]

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure derivative.

-

Dry the purified crystals, determine the yield, and measure the melting point.

Experimental Workflow Diagram

Caption: Workflow for the derivatization of primary alcohols.

References

- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Answered: Draw the mechanism for when tert-pentyl alcohol reacts with 3,5-dinitrobenzoyl chloride. here's what was done i need the mechanism for this reaction please! | bartleby [bartleby.com]

- 5. impa.usc.edu [impa.usc.edu]

- 6. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]

- 9. hansshodhsudha.com [hansshodhsudha.com]

- 10. researchgate.net [researchgate.net]

Application Note: Preparation of 3,5-Dinitrobenzoate Esters for Melting Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of alcohols are fundamental procedures in organic chemistry and drug development. A classic and reliable method for this is the conversion of liquid or low-melting-point alcohols into solid crystalline derivatives with sharp, well-defined melting points. This application note provides a detailed protocol for the preparation of 3,5-dinitrobenzoate (B1224709) esters from alcohols. The resulting esters are ideal for melting point analysis, facilitating the identification of unknown alcohols by comparing the observed melting point with known literature values.

Introduction

Alcohols are a common functional group in organic molecules, including active pharmaceutical ingredients (APIs). Their characterization is a critical step in synthesis, quality control, and metabolite identification. Direct melting point analysis of many simple alcohols is impractical due to their liquid state at room temperature. Derivatization to a solid ester, such as a 3,5-dinitrobenzoate, provides a solid derivative with a distinct melting point that can be used for identification.[1][2]

The reaction involves the esterification of an alcohol with 3,5-dinitrobenzoyl chloride. This acyl chloride is highly reactive due to the two electron-withdrawing nitro groups, which make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol.[3] The resulting 3,5-dinitrobenzoate esters are typically stable, crystalline solids with sharp melting points, making them excellent for characterization purposes.[2]

Reaction and Mechanism

The overall reaction is the esterification of an alcohol with 3,5-dinitrobenzoyl chloride to form a 3,5-dinitrobenzoate ester and hydrochloric acid.

Overall Reaction: R-OH + 3,5-(NO₂)₂C₆H₃COCl → 3,5-(NO₂)₂C₆H₃COOR + HCl

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the final ester product.

Caption: Reaction mechanism for ester formation.

Experimental Protocol

This protocol details the traditional method for preparing 3,5-dinitrobenzoate esters using 3,5-dinitrobenzoyl chloride.

3.1. Materials and Reagents

-

Unknown alcohol

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (optional, as a scavenger for HCl)

-

Ethanol (for recrystallization)

-

Deionized water

-

Sodium bicarbonate solution (5% aqueous)

-

Test tubes or small round-bottom flask

-

Water bath or heating mantle

-

Hirsch funnel or Büchner funnel for vacuum filtration

-

Melting point apparatus

Safety Precautions: 3,5-Dinitrobenzoyl chloride is a lachrymator and is corrosive. It is also sensitive to moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Pyridine is toxic and has a strong, unpleasant odor; it should also be handled in a fume hood.

3.2. Procedure

The following workflow outlines the key steps in the preparation and purification of the 3,5-dinitrobenzoate ester.

Caption: Workflow for ester preparation.

Step-by-Step Method:

-

Reaction Setup: In a dry test tube, place approximately 0.2 g of 3,5-dinitrobenzoyl chloride. Add about 0.2 mL of the unknown alcohol. If the alcohol is a solid, dissolve approximately 0.2 g in a minimal amount of a dry, inert solvent.

-

Reaction: Gently heat the mixture in a water bath at about 60-70°C for 5-10 minutes. If the alcohol is tertiary, the reaction may proceed at room temperature, and heating should be avoided to prevent dehydration.

-

Hydrolysis of Excess Reagent: Allow the test tube to cool to room temperature. Cautiously add about 5 mL of deionized water to the mixture to hydrolyze any unreacted 3,5-dinitrobenzoyl chloride.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

-

Washing: Wash the crude product on the filter paper with 5-10 mL of a 5% sodium bicarbonate solution to remove any 3,5-dinitrobenzoic acid. Follow this with a wash of 5-10 mL of cold deionized water to remove any remaining salts.

-

Recrystallization: Transfer the crude product to a clean test tube or small Erlenmeyer flask. Recrystallize the ester from a minimal amount of hot ethanol.

-

Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

-

Melting Point Determination: Determine the melting point of the dry, purified 3,5-dinitrobenzoate ester.

3.3. Alternative "Green" Methods

More environmentally friendly methods have been developed that avoid the use of phosphorus pentachloride or thionyl chloride to prepare the acyl chloride. One such method involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave irradiation with a catalytic amount of sulfuric acid.[4]

Data Presentation

The melting point of the prepared 3,5-dinitrobenzoate derivative can be compared to literature values to identify the parent alcohol. The table below provides the reported melting points for the 3,5-dinitrobenzoate esters of several common alcohols.

| Alcohol | 3,5-Dinitrobenzoate Ester Melting Point (°C) |

| Methanol | 107-110 |

| Ethanol | 92-93 |

| 1-Propanol | 73-74 |

| 2-Propanol (Isopropyl alcohol) | 121-122 |

| 1-Butanol | 64 |

| 2-Butanol | 75-76 |

| Isobutyl alcohol (2-Methyl-1-propanol) | 86-87 |

| tert-Butyl alcohol (2-Methyl-2-propanol) | 141-142 |

| 1-Pentanol (Amyl alcohol) | 46 |

| Isopentyl alcohol (Isoamyl alcohol) | 61-62 |

| 1-Hexanol | 58 |

| Cyclohexanol | 112-113 |

| Benzyl alcohol | 112-113 |

| Ethylene glycol | 168-169 (dibenzoate) |

Note: Melting points are subject to minor variations depending on the purity of the sample and the experimental conditions.

Conclusion

The preparation of 3,5-dinitrobenzoate esters is a robust and effective method for the characterization of alcohols. The resulting crystalline derivatives provide sharp melting points that are valuable for the identification of unknown alcohols in various research and development settings. The protocol is straightforward, and the results are reliable, making it a staple technique in organic qualitative analysis.

References

Application Notes and Protocols for the Identification of Unknown Amines using 3,5-Dinitrobenzoyl Chloride

Introduction

The identification and characterization of unknown amines are crucial in various fields, including chemical synthesis, pharmaceutical development, and forensic analysis. Derivatization of amines into crystalline solids with sharp, well-defined melting points is a classic and reliable method for their identification. 3,5-Dinitrobenzoyl chloride is a highly effective reagent for this purpose. It reacts readily with primary and secondary amines to form stable, solid amide derivatives, known as 3,5-dinitrobenzamides. The distinct melting points of these derivatives serve as a key physical constant for identifying the original amine.

While the user specified 3,5-dinitrobenzyl alcohol, the scientific literature overwhelmingly supports the use of its corresponding acid chloride, 3,5-dinitrobenzoyl chloride, for the derivatization of amines.[1][2] This is due to the much higher reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the amine. This compound itself is not typically used for this derivatization reaction as the hydroxyl group is a poor leaving group compared to the chloride in the acid chloride. This document will therefore focus on the well-established protocols using 3,5-dinitrobenzoyl chloride.

Principle of the Method

The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This is a nucleophilic acyl substitution reaction that results in the formation of a stable N-substituted-3,5-dinitrobenzamide and hydrochloric acid. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the HCl produced.[1][3] The resulting 3,5-dinitrobenzamide (B1662146) derivatives are often highly crystalline solids with sharp melting points, which can be used for identification by comparison with known values.

Experimental Protocols

Protocol 1: Derivatization of an Unknown Amine using 3,5-Dinitrobenzoyl Chloride in Pyridine

This protocol is suitable for a wide range of primary and secondary amines. Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid formed during the reaction.[1]

Materials:

-

Unknown amine

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (anhydrous)

-

5% Sodium carbonate solution

-

Ethanol (B145695) (for recrystallization)

-

Hirsch funnel and filter paper

-

Melting point apparatus

-

Test tubes and other standard laboratory glassware

Procedure:

-

In a dry test tube, dissolve approximately 0.2 g of the unknown amine in 2 mL of anhydrous pyridine.

-

Add about 0.5 g of 3,5-dinitrobenzoyl chloride to the solution. Caution: 3,5-Dinitrobenzoyl chloride is a lachrymator and is moisture sensitive. Handle in a fume hood.

-

If no reaction is immediately apparent, gently warm the mixture in a water bath at 50-60 °C for 5-10 minutes. For less reactive amines, the reaction time may need to be extended.

-

Cool the reaction mixture and pour it into 10-15 mL of water.

-

Stir the mixture until a solid precipitate forms. If an oil forms, try scratching the side of the flask with a glass rod to induce crystallization.

-

Collect the solid derivative by vacuum filtration using a Hirsch funnel.

-